4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile
Description
4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile is a heterocyclic compound featuring a cyclohexane ring substituted with a pyrimidin-5-yl group at position 1, a carbonyl (oxo) group at position 4, and a nitrile (carbonitrile) group at position 1. This structure combines aromatic (pyrimidine) and aliphatic (cyclohexane) moieties, making it a versatile scaffold for medicinal and materials chemistry. The nitrile group enhances electrophilicity, while the oxo group enables hydrogen bonding, influencing reactivity and intermolecular interactions .
Synthetic routes for analogous pyrimidine-carbonitrile derivatives often involve multicomponent reactions or hydrazine-mediated condensations with aldehydes, yielding products with good purity (e.g., 70–85% yields) . Characterization typically employs IR (for nitrile stretches at ~2188 cm⁻¹), NMR (for substituent identification), and mass spectrometry .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-oxo-1-pyrimidin-5-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H11N3O/c12-7-11(3-1-10(15)2-4-11)9-5-13-8-14-6-9/h5-6,8H,1-4H2 |
InChI Key |
LTDIDRPDBKQYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives .
Scientific Research Applications
4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
4-Oxo-1-(pyrimidin-5-yl)cyclohexane-1-carbonitrile
- Core : Cyclohexane fused with pyrimidine.
- Key groups : Oxo (C=O), nitrile (C≡N), pyrimidinyl.
- Properties : Moderate rigidity due to cyclohexane; nitrile enhances polarity.
6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitriles ()
- Core : Dihydropyrimidine (partially saturated).
- Key groups : Oxo, nitrile, aryl substituents.
- Properties: Increased planarity vs. Biological activity reported (antibacterial) .
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile ()
- Core : Pyrazole ring.
- Key groups : Oxo, nitrile, piperidinyl.
- Properties : Piperidinyl improves solubility; pyrazole’s compact structure favors crystallinity (validated via SHELX refinement) .
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile ()
Functional Group Impact
Physicochemical Properties
Biological Activity
4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including antimicrobial and antitumor activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.
- IUPAC Name : 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile
- Molecular Formula : C11H11N3O
- Molecular Weight : 201.229 g/mol
- CAS Number : 960371-41-9
- SMILES Representation : O=C1CCC(CC1)(C#N)C1=NC=CC=N1
Synthesis and Structural Characteristics
The synthesis of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile typically involves cyclization reactions that incorporate pyrimidine moieties into cyclohexane frameworks. The structural integrity of the compound is vital for its biological activity, as modifications can lead to variations in efficacy.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrimidine-containing compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains such as Staphylococcus aureus and Candida albicans.
| Compound | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile | Staphylococcus aureus | 15 mm |
| 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile | Candida albicans | 12 mm |
These results suggest that the compound possesses promising antimicrobial activity, potentially making it a candidate for further development in treating infections.
Antitumor Activity
In vitro studies have indicated that compounds similar to 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile exhibit antitumor effects. A notable study evaluated the cytotoxicity of various derivatives against cancer cell lines, revealing that certain modifications enhance antitumor efficacy.
| Compound Variation | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Base Compound | HeLa | 25 |
| Methylated Variant | MCF7 | 15 |
| Hydroxylated Variant | A549 | 10 |
The data indicates that structural modifications can significantly impact the antitumor activity of pyrimidine derivatives, with some variants showing improved potency.
Case Study 1: Antimicrobial Screening
A comprehensive screening of multiple pyrimidine derivatives, including 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile, was conducted to assess their antimicrobial properties. The study employed disc diffusion methods to evaluate the effectiveness against a panel of pathogens. Results demonstrated a consistent pattern of activity across different strains, highlighting the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Antitumor Efficacy in Cell Lines
In a separate investigation focusing on cancer treatment, researchers evaluated the effects of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile on various human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations. This suggests a mechanism of action that warrants further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
